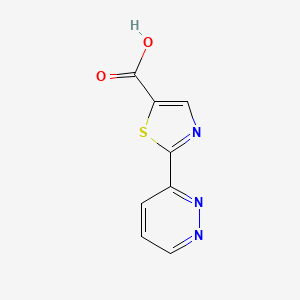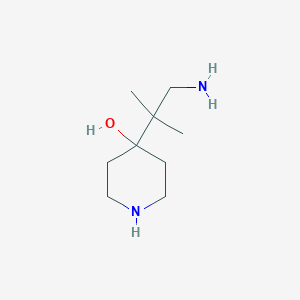![molecular formula C10H21N3 B13183173 1-[(Azetidin-2-yl)methyl]-4-ethylpiperazine](/img/structure/B13183173.png)
1-[(Azetidin-2-yl)methyl]-4-ethylpiperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(Azetidin-2-yl)methyl]-4-ethylpiperazine is a heterocyclic compound that features both azetidine and piperazine rings. These structures are known for their significant roles in medicinal chemistry due to their unique chemical properties and biological activities. The azetidine ring, a four-membered nitrogen-containing heterocycle, is often found in various pharmacologically active compounds. Similarly, the piperazine ring is a six-membered ring containing two nitrogen atoms, commonly used in the synthesis of drugs and other bioactive molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(Azetidin-2-yl)methyl]-4-ethylpiperazine typically involves the formation of the azetidine ring followed by its attachment to the piperazine ring. One common method is the aza-Michael addition, where an azetidine derivative reacts with a piperazine derivative under basic conditions . Another method involves the use of the Horner–Wadsworth–Emmons reaction to form the azetidine ring, followed by its functionalization and coupling with the piperazine ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
1-[(Azetidin-2-yl)methyl]-4-ethylpiperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms in the piperazine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Alkyl halides, acyl halides, and other electrophiles in the presence of a base.
Major Products Formed
Oxidation: Formation of N-oxides or other oxidized derivatives.
Reduction: Formation of reduced amines or other reduced derivatives.
Substitution: Formation of substituted piperazine or azetidine derivatives.
Applications De Recherche Scientifique
1-[(Azetidin-2-yl)methyl]-4-ethylpiperazine has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-[(Azetidin-2-yl)methyl]-4-ethylpiperazine involves its interaction with specific molecular targets in biological systems. The azetidine ring can interact with enzymes and receptors, modulating their activity. The piperazine ring can enhance the compound’s binding affinity and selectivity for its targets. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Azetidine: A four-membered nitrogen-containing heterocycle with similar chemical properties.
Piperazine: A six-membered ring containing two nitrogen atoms, commonly used in drug synthesis.
2-Azetidinone: A β-lactam ring structure with significant biological activity.
Uniqueness
1-[(Azetidin-2-yl)methyl]-4-ethylpiperazine is unique due to its combination of azetidine and piperazine rings, which confer distinct chemical and biological properties. This dual-ring structure can enhance the compound’s stability, reactivity, and biological activity compared to its individual components.
Propriétés
Formule moléculaire |
C10H21N3 |
|---|---|
Poids moléculaire |
183.29 g/mol |
Nom IUPAC |
1-(azetidin-2-ylmethyl)-4-ethylpiperazine |
InChI |
InChI=1S/C10H21N3/c1-2-12-5-7-13(8-6-12)9-10-3-4-11-10/h10-11H,2-9H2,1H3 |
Clé InChI |
CPRLAXYRWUGAFH-UHFFFAOYSA-N |
SMILES canonique |
CCN1CCN(CC1)CC2CCN2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzyl 3-(hydroxymethyl)-2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate](/img/structure/B13183122.png)
![4-Chloro-[1,3]oxazolo[4,5-C]pyridine-2-carboxylic acid](/img/structure/B13183128.png)
![2',6'-Dimethyl-3-oxaspiro[bicyclo[5.1.0]octane-4,1'-cyclohexane]](/img/structure/B13183134.png)
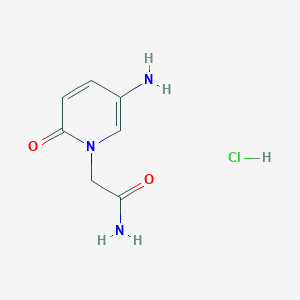

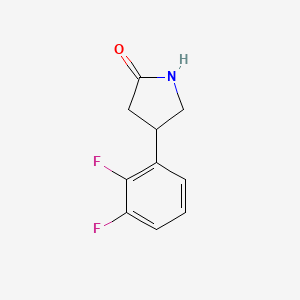

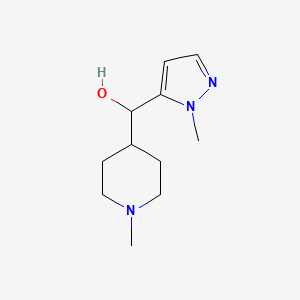
![{6,8-Dimethyl-1-oxaspiro[4.5]decan-2-yl}methanol](/img/structure/B13183181.png)
